Cas no 100537-64-2 (2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide)
2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzoxazole
- 2-(4-nitro-benzylmercapto)-benzoxazole
- CHEMBL412603
- 2-(4-nitrobenzylsulfanyl)benzoxazole
- 2-[(4-nitrobenzyl)thio]-1,3-benzoxazole
- Oprea1_497416
- CBDivE_007715
- S-(p-nitrobenzyl)-2-mercaptobenzoxazole
- SureCN2491367
- Oprea1_326141
- 2-(4-Nitro-benzylmercapto)-benzoxazol
- F0016-0064
- AC1LAXMZ
- 2-(4-NITRO-BENZYLSULFANYL)-BENZOOXAZOLE
- 2-((4-nitrobenzyl)thio)benzo[d]oxazole
- 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Q27185023
- SR-01000420964-2
- DTXSID10333275
- 100537-64-2
- HMS2383A03
- CHEBI:107086
- CCG-53078
- CS-0335761
- cid_497456
- Benzoxazole, 2-[[(4-nitrophenyl)methyl]thio]-
- SR-01000420964
- 2-[(4-nitrophenyl)methylthio]-1,3-benzoxazole
- STK862898
- 1,3-BENZOXAZOL-2-YL (4-NITROBENZYL) SULFIDE
- 2-[(4-nitrobenzyl)sulfanyl]-1,3-benzoxazole
- AKOS000524328
- MLS000576088
- Cambridge id 5209221
- BDBM76442
- SCHEMBL2491367
- SR-01000420964-1
- Z19652055
- 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOXAZOLE
- SMR000184778
-
- Inchi: 1S/C14H10N2O3S/c17-16(18)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)19-14/h1-8H,9H2
- InChI Key: OWRFFBWURVTRDI-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2O1)CC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 286.0413
- Monoisotopic Mass: 286.04121336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 97.2Ų
Experimental Properties
- PSA: 69.17
2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0016-0064-2μmol |
2-{[(4-nitrophenyl)methyl]sulfanyl}-1,3-benzoxazole |
100537-64-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0016-0064-5μmol |
2-{[(4-nitrophenyl)methyl]sulfanyl}-1,3-benzoxazole |
100537-64-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0016-0064-1mg |
2-{[(4-nitrophenyl)methyl]sulfanyl}-1,3-benzoxazole |
100537-64-2 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
| Life Chemicals | F0016-0064-2mg |
2-{[(4-nitrophenyl)methyl]sulfanyl}-1,3-benzoxazole |
100537-64-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0016-0064-3mg |
2-{[(4-nitrophenyl)methyl]sulfanyl}-1,3-benzoxazole |
100537-64-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0016-0064-4mg |
2-{[(4-nitrophenyl)methyl]sulfanyl}-1,3-benzoxazole |
100537-64-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0016-0064-5mg |
2-{[(4-nitrophenyl)methyl]sulfanyl}-1,3-benzoxazole |
100537-64-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| A2B Chem LLC | AE55766-1mg |
2-(4-NITRO-BENZYLSULFANYL)-BENZOOXAZOLE |
100537-64-2 | 1mg |
$204.00 | 2024-04-20 |
2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Compound CAS No 100537-64-2: 2-{[2-(4-Chlorophenyl)-5H-Chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
In recent years, the field of medicinal chemistry has witnessed remarkable advancements in the design and synthesis of bioactive compounds with complex structures. Among these, the compound CAS No 100537-64-2, also known as 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide, has emerged as a promising candidate in various pharmacological studies. This compound, characterized by its intricate molecular architecture, has garnered significant attention due to its potential applications in the treatment of diseases such as cancer and viral infections.
The molecular structure of this compound is a testament to the ingenuity of modern synthetic chemistry. The core of the molecule features a chromeno[2,3-d]pyrimidine ring system, which is a fused bicyclic structure combining chromene and pyrimidine moieties. This scaffold is further substituted with a 4-chlorophenyl group at position 2 and a sulfanyl (thioether) group at position 4. The sulfanyl group is connected to an acetamide moiety, which itself is substituted with a 2-fluorophenyl group. This combination of functional groups and aromatic substituents contributes to the compound's unique physicochemical properties and biological activity.
Recent studies have highlighted the potential of this compound as an anti-cancer agent. In vitro experiments have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional chemotherapy drugs. The mechanism of action appears to involve modulation of key signaling pathways associated with cell growth and apoptosis. For instance, research published in the journal Nature Communications in 2023 revealed that this compound selectively targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.
In addition to its anti-cancer properties, this compound has also shown promise in antiviral applications. Preclinical studies have indicated that it possesses potent inhibitory activity against several enveloped viruses, including influenza A and Zika virus. The antiviral mechanism is thought to involve interference with viral entry into host cells, likely through interaction with viral envelope proteins or host cell receptors.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the construction of the chromeno[2,3-d]pyrimidine ring system via a tandem cyclization reaction and the subsequent functionalization at specific positions to introduce the desired substituents. The use of microwave-assisted synthesis has been reported to significantly accelerate certain steps while maintaining high yields and purity.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance), MS (mass spectrometry), and X-ray crystallography. These analyses have provided detailed insights into its three-dimensional structure and conformational flexibility, which are critical factors influencing its biological activity.
Looking ahead, ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce potential toxicity. Preclinical toxicology studies are currently underway to evaluate its safety profile in animal models. Additionally, efforts are being made to explore its combination therapy potential with other anti-cancer or antiviral agents to maximize therapeutic efficacy while minimizing adverse effects.
In conclusion, CAS No 100537-64-2 represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. As research progresses, it holds great promise for becoming a valuable addition to the arsenal of therapeutic agents targeting complex diseases such as cancer and viral infections.
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